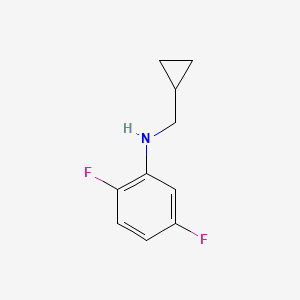
3-(Dimethylphenylsilyl)-cyclobutanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylphenylsilyl)-cyclobutanone is an organosilicon compound characterized by a cyclobutanone ring substituted with a dimethylphenylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylphenylsilyl)-cyclobutanone typically involves the silylation of cyclobutanone derivatives. One common method includes the reaction of cyclobutanone with dimethylphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Dimethylphenylsilyl)-cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl-substituted carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Silyl-substituted carboxylic acids.
Reduction: Silyl-substituted cyclobutanol.
Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Dimethylphenylsilyl)-cyclobutanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and functionalizability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Dimethylphenylsilyl)-cyclobutanone involves its interaction with various molecular targets. The silyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 3-(Trimethylsilyl)-cyclobutanone
- 3-(Phenylsilyl)-cyclobutanone
- 3-(Dimethylsilyl)-cyclobutanone
Comparison: 3-(Dimethylphenylsilyl)-cyclobutanone is unique due to the presence of both phenyl and dimethyl groups attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its analogs. The phenyl group also enhances the compound’s ability to participate in π-π interactions, which can be advantageous in certain applications.
Propriétés
Formule moléculaire |
C12H16OSi |
|---|---|
Poids moléculaire |
204.34 g/mol |
Nom IUPAC |
3-[dimethyl(phenyl)silyl]cyclobutan-1-one |
InChI |
InChI=1S/C12H16OSi/c1-14(2,12-8-10(13)9-12)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |
Clé InChI |
UCLQUAUTIGIDGZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1CC(=O)C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


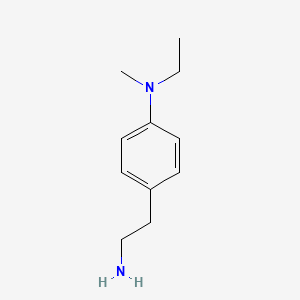
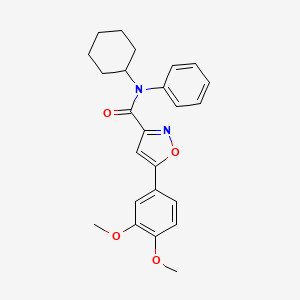
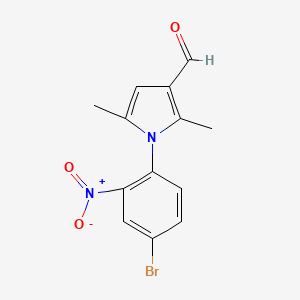
![5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B15094288.png)
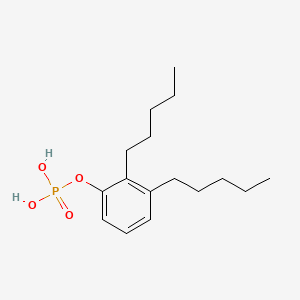

![(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one](/img/structure/B15094310.png)
![4-[(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B15094320.png)
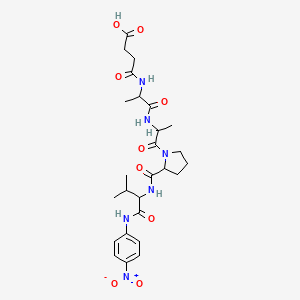

![10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15094345.png)

